SCY-635 Exhibits Superior In Vitro Antiviral Potency (EC50) Compared to NIM811 in HCV Subgenomic Replicon Assays
In the HCV subgenomic replicon system (Huh7 cells, luciferase endpoint), SCY-635 demonstrates an EC50 of 0.10 ± 0.02 μM at 72 hours post-incubation [1]. In contrast, the structurally related cyclophilin inhibitor NIM811 exhibits an IC50 of 0.66 μM at 48 hours in a similar replicon system [2]. This represents an approximate 6.6-fold potency advantage for SCY-635 under comparable in vitro conditions.
| Evidence Dimension | In vitro antiviral potency (50% effective concentration) |
|---|---|
| Target Compound Data | EC50 = 0.10 ± 0.02 μM |
| Comparator Or Baseline | NIM811: IC50 = 0.66 μM |
| Quantified Difference | Approximately 6.6-fold lower EC50 (higher potency) for SCY-635 |
| Conditions | HCV subgenomic replicon in Huh7 cells; luciferase assay; 72 h incubation (SCY-635) vs. 48 h (NIM811) |
Why This Matters
A lower EC50 value indicates that a smaller quantity of compound is required to achieve equivalent antiviral suppression, which can reduce cost per experiment and minimize off-target cellular effects in vitro.
- [1] Hopkins S, Scorneaux B, Huang Z, Murray MG, Wring S, Smitley C, Harris R, Erdmann F, Fischer G, Ribeill Y. SCY-635, a Novel Nonimmunosuppressive Analog of Cyclosporine That Exhibits Potent Inhibition of Hepatitis C Virus RNA Replication In Vitro. Antimicrob Agents Chemother. 2010 Feb;54(2):660-72. View Source
- [2] Ma S, Boerner JE, TiongYip C, Weidmann B, Ryder NS, Cooreman MP, Lin K. NIM811, a cyclophilin inhibitor, exhibits potent in vitro activity against hepatitis C virus alone or in combination with alpha interferon. Antimicrob Agents Chemother. 2006 Sep;50(9):2976-82. View Source
